

Core Compound Analysis: 4-Chloro-5-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: *4-Chloro-5-methylpyridine-2-carboxamide*

CAS No.: *1379357-31-9*

Cat. No.: *B2368981*

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4-Chloro-5-methylpyridine-2-carboxamide is a substituted heterocyclic compound featuring a pyridine core. This core structure is a cornerstone in medicinal chemistry, and its specific functionalization—a chloro group at position 4, a methyl group at position 5, and a carboxamide at position 2—creates a unique electronic and steric profile. These features make it a highly valuable and versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).^[1]

The strategic placement of the chloro and methyl groups influences the molecule's reactivity and its potential interactions with biological targets. The carboxamide group is a critical pharmacophore, capable of forming key hydrogen bonds, a fundamental interaction for molecular recognition in biological systems.

Table 1: Physicochemical Properties of **4-Chloro-5-methylpyridine-2-carboxamide**

Property	Value	Source
CAS Number	1379357-31-9	[2]
Molecular Formula	C ₇ H ₇ ClN ₂ O	Calculated
Molecular Weight	170.59 g/mol	[3]
IUPAC Name	4-chloro-5-methylpyridine-2-carboxamide	[2]
Appearance	Typically a white to off-white or light yellow solid	[4] (by analogy)
Solubility	Expected to be soluble in organic solvents like THF, Ethyl Acetate	[5] (by analogy)

The Pyridine Carboxamide Scaffold: A Privileged Structure in Drug Discovery

The true potential of **4-Chloro-5-methylpyridine-2-carboxamide** is best understood by recognizing the success of the pyridine carboxamide scaffold. This motif is considered a "privileged structure" because it is a recurring feature in a multitude of compounds targeting diverse biological receptors and enzymes. Its rigidity, planarity, and ability to engage in various non-covalent interactions allow it to serve as an excellent anchor for pharmacophores.

Numerous clinically successful and investigational drugs incorporate this core structure, highlighting its versatility:

- **PARP Inhibition:** Pyridine carboxamide derivatives are central to the design of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized cancer therapy.[6] These agents exploit synthetic lethality in cancers with specific DNA repair defects.
- **Metabolic and Neurological Disorders:** The scaffold is integral to developing negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu₅), which are under investigation for psychiatric and neurological diseases.[7] Furthermore, related

pyridone structures are key to GPR119 agonists being explored as treatments for type 2 diabetes.[8]

- Infectious Diseases: The quinoline-4-carboxamide core, a related bicyclic system, has yielded potent antimalarial candidates with novel mechanisms of action, such as the inhibition of translation elongation factor 2 (PfEF2).[9]
- Urease Inhibition: Researchers have explored pyridine carboxamide derivatives for their potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic bacteria like *H. pylori*. [10]

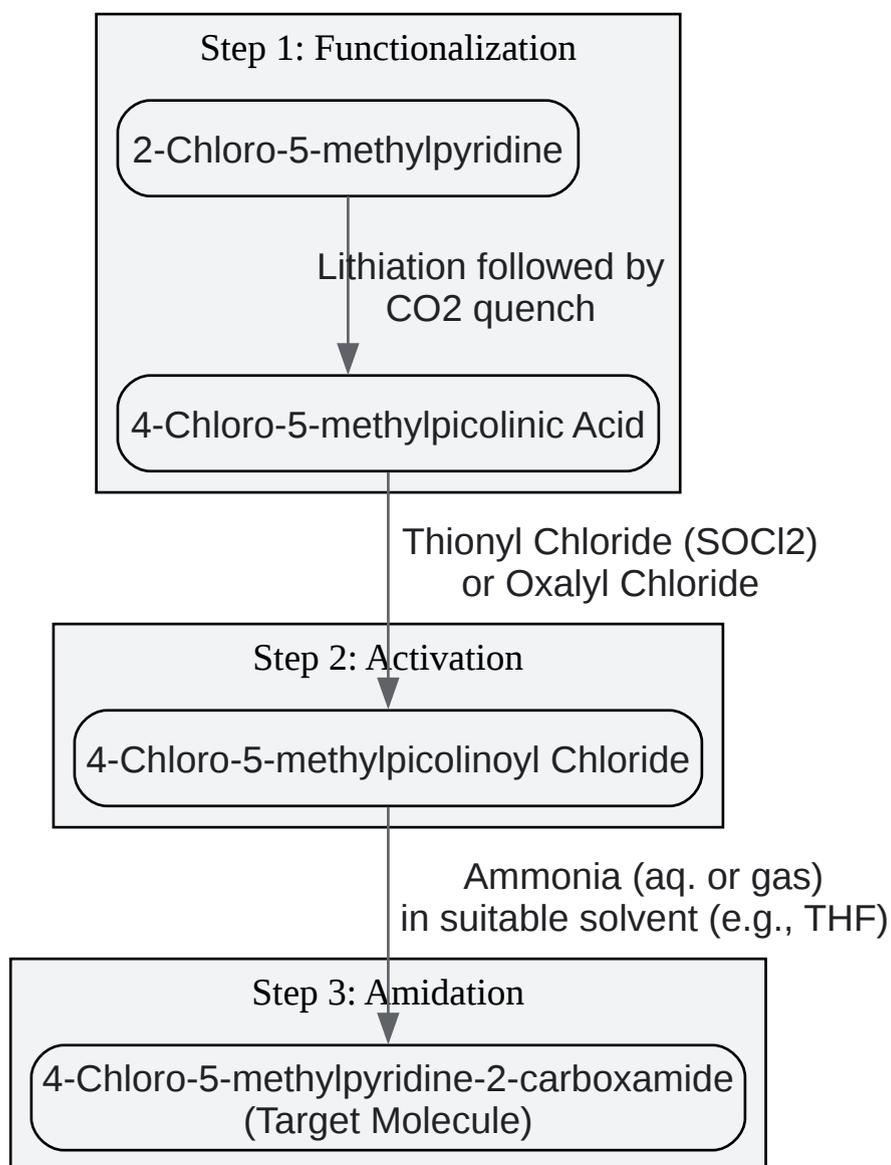
The specific substitution pattern of **4-Chloro-5-methylpyridine-2-carboxamide** provides a unique starting point for exploring these and other therapeutic areas. The chlorine atom, for instance, can serve as a handle for further chemical modification through cross-coupling reactions or nucleophilic aromatic substitution, enabling the rapid generation of diverse compound libraries.[1][7]

Synthetic Strategy and Methodologies

While a specific, published synthesis for CAS 1379357-31-9 is not readily available in the provided search results, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and analogous preparations.[5][11][12] The most direct approach involves the synthesis of a key carboxylic acid intermediate followed by amidation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available or readily synthesized precursor, 2-chloro-5-methylpyridine.



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Caption: Proposed synthetic pathway for **4-Chloro-5-methylpyridine-2-carboxamide**.

Detailed Experimental Protocol (Hypothetical)

- Synthesis of 4-Chloro-5-methylpicolinic Acid (Intermediate):
 - Rationale: Introduction of the carboxylic acid group at the 2-position is the key transformation. Directed ortho-metalation is a powerful strategy for such functionalizations on pyridine rings. The chloro group can help direct the lithiation.

- Procedure:
 1. Dissolve 2-chloro-5-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool to -78 °C.
 2. Slowly add a strong base such as n-Butyllithium or Lithium diisopropylamide (LDA) (1.1 eq) and stir for 1-2 hours at -78 °C to ensure complete lithiation.
 3. Bubble dry carbon dioxide gas through the solution or add crushed dry ice.
 4. Allow the reaction to slowly warm to room temperature.
 5. Quench the reaction with water and acidify with 1M HCl to precipitate the carboxylic acid product.
 6. Filter, wash with cold water, and dry the solid to yield the picolinic acid intermediate.
- Synthesis of **4-Chloro-5-methylpyridine-2-carboxamide** (Final Product):
 - Rationale: Conversion of the carboxylic acid to a primary amide is a standard and reliable transformation. Activating the acid as an acid chloride ensures a high-yield reaction with ammonia.
 - Procedure:
 1. Suspend the 4-Chloro-5-methylpicolinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or toluene.
 2. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
 3. Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
 4. Remove the excess SOCl₂ and solvent under reduced pressure.
 5. Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C.

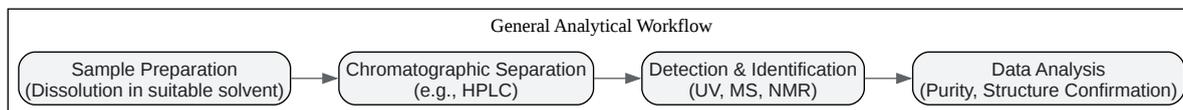
6. Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise.
7. Stir for 1-2 hours, allowing the reaction to warm to room temperature.
8. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the crude product.^[5]
9. Purify via column chromatography or recrystallization.

Analytical and Quality Control Framework

Ensuring the purity and identity of **4-Chloro-5-methylpyridine-2-carboxamide** is paramount for its use in research and development. A multi-platform analytical approach is recommended for comprehensive characterization.

Core Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase method with a C18 column is typically effective for this class of compounds.^[13]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for confirming the molecular weight of the target compound and identifying any impurities or degradation products.^[14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for unambiguous structural elucidation, confirming the connectivity of atoms and the specific isomeric form.
- Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O and N-H stretches of the amide and the characteristic vibrations of the pyridine ring.



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